molecular formula C15H18NOP B14370563 Phosphinous acid, diphenyl-, 2-(methylamino)ethyl ester CAS No. 92490-08-9

Phosphinous acid, diphenyl-, 2-(methylamino)ethyl ester

Katalognummer: B14370563
CAS-Nummer: 92490-08-9
Molekulargewicht: 259.28 g/mol
InChI-Schlüssel: NIIUXFMZTGOHJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphinous acid, diphenyl-, 2-(methylamino)ethyl ester is an organic compound that contains a phosphorus atom bonded to two phenyl groups, an oxygen atom, and a 2-(methylamino)ethyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of phosphinous acid, diphenyl-, 2-(methylamino)ethyl ester typically involves the reaction of diphenylphosphine oxide with 2-(methylamino)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The reaction can be represented as follows:

[ \text{Ph}_2\text{P(O)H} + \text{HOCH}_2\text{CH}_2\text{NHCH}_3 \rightarrow \text{Ph}_2\text{P(O)OCH}_2\text{CH}_2\text{NHCH}_3 ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Phosphinous acid, diphenyl-, 2-(methylamino)ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of diphenylphosphine oxide.

    Reduction: Formation of diphenylphosphine alcohol.

    Substitution: Formation of various substituted phosphine esters.

Wissenschaftliche Forschungsanwendungen

Phosphinous acid, diphenyl-, 2-(methylamino)ethyl ester has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of phosphinous acid, diphenyl-, 2-(methylamino)ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with metal ions, influencing catalytic activity. Additionally, its ester group can undergo hydrolysis, releasing active species that interact with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Phosphinous acid, diphenyl-, ethyl ester
  • Phosphinous acid, diphenyl-, methyl ester
  • Phosphinous acid, diphenyl-, propyl ester

Uniqueness

Phosphinous acid, diphenyl-, 2-(methylamino)ethyl ester is unique due to the presence of the 2-(methylamino)ethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, reactivity, and potential interactions with biological targets compared to other similar phosphinous acid esters.

Eigenschaften

CAS-Nummer

92490-08-9

Molekularformel

C15H18NOP

Molekulargewicht

259.28 g/mol

IUPAC-Name

2-diphenylphosphanyloxy-N-methylethanamine

InChI

InChI=1S/C15H18NOP/c1-16-12-13-17-18(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3

InChI-Schlüssel

NIIUXFMZTGOHJO-UHFFFAOYSA-N

Kanonische SMILES

CNCCOP(C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.